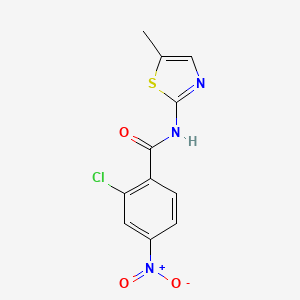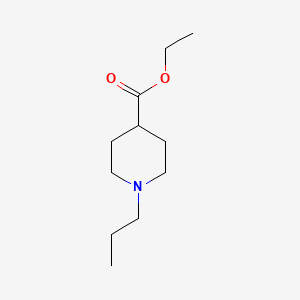
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves the activation of the caspase pathway in cancer cells. Caspases are enzymes that play a crucial role in apoptosis, or programmed cell death. The compound induces the activation of caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and ultimately resulting in apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide induces apoptosis in cancer cells without affecting normal cells. The compound has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in lab experiments is its specificity for cancer cells. The compound induces apoptosis in cancer cells without affecting normal cells, making it a potentially effective anticancer agent. However, a limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the appropriate dosage and potential side effects of the compound.
Future Directions
There are several potential future directions for the study of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide. One direction is the investigation of the compound's potential as an anticancer agent in animal models. Additionally, the antibacterial activity of the compound could be further studied to determine its potential as an antibacterial agent. Further research could also explore the potential use of the compound in combination with other anticancer agents to enhance its efficacy. Finally, the mechanism of action of the compound could be further elucidated to better understand its effects on cancer cells.
In conclusion, 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a chemical compound that has potential applications in various scientific research fields. Its specificity for cancer cells and antibacterial activity make it a promising candidate for further study as an anticancer and antibacterial agent. However, further research is needed to determine its appropriate dosage and potential side effects.
Synthesis Methods
The synthesis of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves the reaction of 2-amino-5-methylthiazole with 4-nitrobenzoyl chloride in the presence of thionyl chloride and triethylamine. The resulting product is then chlorinated with thionyl chloride to yield the final compound.
Scientific Research Applications
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been studied for its potential use as an anticancer agent. Research has shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been investigated for its antibacterial activity against various strains of bacteria.
properties
IUPAC Name |
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c1-6-5-13-11(19-6)14-10(16)8-3-2-7(15(17)18)4-9(8)12/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBXBQBADFFBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)


![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)




![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)
